molecular formula C11H8F2N2O2 B1472398 1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1508664-77-4

1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1472398
CAS RN: 1508664-77-4
M. Wt: 238.19 g/mol
InChI Key: PQSPLNFBQAPMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7F2N3O2 . It has been mentioned in the context of being an alkaline degradation product of Rufinamide , an anti-epileptic medication .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These investigations include experimental and theoretical studies on the molecular structure, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the compound's electronic structure and reactivity, which are crucial for its applications in material science and chemical synthesis (Viveka et al., 2016).

Chemical Synthesis and Functionalization

Pyrazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid through a series of reaction steps, including oxidation and hydrolysis, highlights the versatility of these compounds in creating molecules with potential biological activity (Li-fen, 2013). Additionally, functionalization and cyclization reactions of these derivatives have been explored for generating novel compounds with potential applications in medicinal chemistry and agriculture (Akçamur et al., 1997).

Antifungal Activity

Some derivatives of pyrazole-4-carboxylic acid exhibit significant antifungal activity. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activities against phytopathogenic fungi, indicating their potential as antifungal agents. This research not only highlights the bioactivity of these compounds but also contributes to the development of new fungicides (Du et al., 2015).

Coordination Chemistry

Pyrazole-4-carboxylic acid derivatives have been utilized in coordination chemistry to synthesize novel coordination complexes. These complexes, obtained from reactions with metal ions like Cu(II) and Co(II), exhibit unique structural and potentially catalytic or magnetic properties, useful in materials science and catalysis (Radi et al., 2015).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-9-2-1-3-10(13)8(9)6-15-5-7(4-14-15)11(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSPLNFBQAPMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.